molecular formula C19H15NO2 B14323264 3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one CAS No. 105735-64-6

3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one

Katalognummer: B14323264
CAS-Nummer: 105735-64-6
Molekulargewicht: 289.3 g/mol
InChI-Schlüssel: UBGDBYXAFVRIHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one is a chemical compound known for its unique structure and properties. It features a biphenyl core with a hydroxyanilino group and a methylene bridge, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one typically involves the reaction of 4-hydroxyaniline with a biphenyl derivative under specific conditions. One common method includes the use of formaldehyde as a methylene source, reacting with 4-hydroxyaniline to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(Hydroxyamino)methylidene]-4’-methyl[1,1’-biphenyl]-4(3H)-one
  • 2-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one

Uniqueness

3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and anilino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

105735-64-6

Molekularformel

C19H15NO2

Molekulargewicht

289.3 g/mol

IUPAC-Name

2-[(4-hydroxyphenyl)iminomethyl]-4-phenylphenol

InChI

InChI=1S/C19H15NO2/c21-18-9-7-17(8-10-18)20-13-16-12-15(6-11-19(16)22)14-4-2-1-3-5-14/h1-13,21-22H

InChI-Schlüssel

UBGDBYXAFVRIHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=NC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.